molecular formula C10H14N2O3S B2698385 (S)-2-aminopropanenitrile 4-methylbenzenesulfonate CAS No. 2119588-41-7

(S)-2-aminopropanenitrile 4-methylbenzenesulfonate

Cat. No.: B2698385
CAS No.: 2119588-41-7
M. Wt: 242.29
InChI Key: RHZDZHIYWXZSCZ-HVDRVSQOSA-N
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Description

(S)-2-aminopropanenitrile 4-methylbenzenesulfonate is a chemical compound that combines the properties of an amino nitrile and a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-aminopropanenitrile 4-methylbenzenesulfonate typically involves the reaction of (S)-2-aminopropanenitrile with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-aminopropanenitrile 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or water and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions include substituted aminopropanenitriles, imines, and sulfonic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-2-aminopropanenitrile 4-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-aminopropanenitrile 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the sulfonate group can enhance solubility and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-aminopropanenitrile 4-methylbenzenesulfonate include:

Uniqueness

What sets this compound apart from these similar compounds is its chiral center, which imparts specific stereochemical properties. This chirality can be crucial in applications requiring enantioselectivity, such as in the synthesis of chiral drugs. Additionally, the combination of an amino nitrile and a sulfonate ester in a single molecule provides unique reactivity and functional versatility .

Properties

IUPAC Name

(2S)-2-aminopropanenitrile;4-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C3H6N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(5)2-4/h2-5H,1H3,(H,8,9,10);3H,5H2,1H3/t;3-/m.0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZDZHIYWXZSCZ-HVDRVSQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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